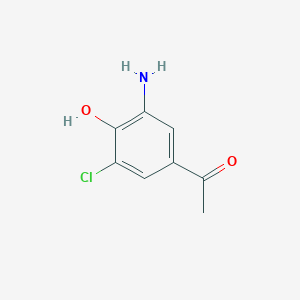
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetophenone, featuring an amino group, a chloro substituent, and a hydroxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-chlorophenol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: The amino and hydroxy groups activate the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The hydroxy group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Nitration: Nitro derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The amino and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, modulating their activity. The chloro substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the amino and chloro substituents, making it less reactive in electrophilic aromatic substitution reactions.
4-Hydroxyacetophenone: Has a hydroxy group at the para position, leading to different reactivity and applications.
2-Bromo-1-(4-isobutylphenyl)ethanone:
Uniqueness
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone is unique due to the presence of both electron-donating (amino and hydroxy) and electron-withdrawing (chloro) groups on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(3-amino-5-chloro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,10H2,1H3 |
InChI Key |
WTNJTMBAHPDKQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















